molecular formula C8H14CuN2O4-2 B12680927 Copper, bis(alpha-aminobutyrato)- CAS No. 14263-05-9

Copper, bis(alpha-aminobutyrato)-

Cat. No.: B12680927
CAS No.: 14263-05-9
M. Wt: 265.75 g/mol
InChI Key: DYFVTJORRZGYJR-UHFFFAOYSA-L
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Description

Bis(alpha-aminobutyrato)copper is a coordination compound where copper is complexed with alpha-aminobutyric acid ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(alpha-aminobutyrato)copper can be synthesized through the reaction of copper(II) salts with alpha-aminobutyric acid in an aqueous or non-aqueous medium. The reaction typically involves the formation of a chelate complex where the alpha-aminobutyric acid acts as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups .

Industrial Production Methods

Industrial production of bis(alpha-aminobutyrato)copper may involve large-scale synthesis using copper(II) acetate and alpha-aminobutyric acid in a controlled environment to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(alpha-aminobutyrato)copper undergoes various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: The compound can be reduced, often involving the copper ion returning to a lower oxidation state.

    Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Bis(alpha-aminobutyrato)copper has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(alpha-aminobutyrato)copper involves its ability to coordinate with various biological molecules and participate in redox reactions. The copper center can interact with molecular targets such as enzymes, influencing their activity and function. The pathways involved often include electron transfer processes and coordination with amino acids and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Bis(glycinato)copper: Similar in structure but uses glycine as the ligand.

    Bis(delta-aminovalerato)copper: Uses delta-aminovaleric acid as the ligand.

    Tetrakis(epsilon-carboxyamylamine)copper: A more complex structure with multiple ligands

Uniqueness

Bis(alpha-aminobutyrato)copper is unique due to the specific properties imparted by the alpha-aminobutyric acid ligands. These properties include specific coordination geometry and reactivity, which can differ significantly from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

14263-05-9

Molecular Formula

C8H14CuN2O4-2

Molecular Weight

265.75 g/mol

IUPAC Name

copper;2-azanidylbutanoate

InChI

InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2

InChI Key

DYFVTJORRZGYJR-UHFFFAOYSA-L

Canonical SMILES

CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

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